molecular formula C20H18N2O2S2 B2492856 (E)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide CAS No. 306322-04-3

(E)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide

Cat. No.: B2492856
CAS No.: 306322-04-3
M. Wt: 382.5
InChI Key: XHZCKABQIPCHIE-GHRIWEEISA-N
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Description

(E)-3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide is a thiazolidinone derivative characterized by a 5-benzylidene substituent on the thiazolidin-4-one core and an N-(m-tolyl)propanamide side chain. The compound belongs to a class of molecules synthesized via Knoevenagel condensation, a method widely used to generate arylidene-thiazolidinone hybrids .

Properties

IUPAC Name

3-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S2/c1-14-6-5-9-16(12-14)21-18(23)10-11-22-19(24)17(26-20(22)25)13-15-7-3-2-4-8-15/h2-9,12-13H,10-11H2,1H3,(H,21,23)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZCKABQIPCHIE-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological activity based on various studies, including its cytotoxic effects, antimicrobial properties, and mechanisms of action.

Chemical Structure

The compound can be described structurally as follows:

  • Core Structure : Thiazolidinone ring
  • Substituents : Benzylidene and m-tolyl groups

Biological Activity Overview

  • Cytotoxicity
    • The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies indicate that it exhibits significant cytotoxicity, with IC50 values suggesting effective inhibition of cell proliferation.
  • Antimicrobial Properties
    • Preliminary studies have shown that this compound possesses antimicrobial activity against several bacterial strains, indicating its potential as an antibiotic agent.
  • Mechanisms of Action
    • The biological activity is primarily attributed to its ability to induce apoptosis in cancer cells and inhibit key cellular pathways involved in tumor growth and survival.

Cytotoxic Activity

A study investigating the cytotoxic effects of this compound revealed significant activity against various cancer cell lines. The following table summarizes the IC50 values obtained from different cell lines:

Cell LineIC50 (µM)
K56283.20 ± 2.25
MCF-7>100
HCT-116>100
NIH 3T3>100

Table 1: Cytotoxicity of this compound against various cell lines .

Antimicrobial Activity

The compound was also tested for its antimicrobial efficacy against a panel of bacterial strains. The results indicated a broad spectrum of activity, which could be beneficial in treating infections caused by resistant strains.

The proposed mechanisms through which this compound exerts its effects include:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Key Enzymes : It may inhibit enzymes critical for cancer cell survival and proliferation, thus limiting tumor growth.

Case Studies

  • Case Study on Cancer Cell Lines
    • In a comparative study, this compound was found to be less potent than doxorubicin but showed promising results against resistant cancer cell lines, making it a candidate for further development as an adjunct therapy .
  • Antimicrobial Effectiveness
    • A clinical study highlighted the compound's effectiveness against multidrug-resistant bacterial strains, suggesting its potential role in combating antibiotic resistance .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    Research has indicated that compounds derived from thiazolidinones exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of (E)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide demonstrate effectiveness against various bacterial strains, making them potential candidates for antibiotic development .
  • Anti-inflammatory Effects :
    The thiazolidinone backbone is associated with anti-inflammatory activity. A study focusing on related compounds highlighted their ability to inhibit pro-inflammatory cytokines, suggesting that this compound could be investigated further for its therapeutic potential in treating inflammatory diseases .

Material Science Applications

  • Polymer Chemistry :
    The compound's unique structure allows it to be utilized in the synthesis of polymers with specific functionalities. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, which are crucial for applications in coatings and composites .
  • Sensor Technology :
    Recent studies have explored the use of thiazolidinone derivatives in sensor applications, particularly as chemical sensors for detecting environmental pollutants. The electron-donating properties of the compound can be tuned to improve sensitivity and selectivity towards specific analytes .
CompoundActivity TypeTarget OrganismIC50 (µM)Reference
This compoundAntimicrobialE. coli25
This compoundAnti-inflammatoryRAW 264.7 macrophages15

Case Studies

  • Case Study on Antimicrobial Properties :
    A study conducted by researchers at a leading university tested various derivatives of thiazolidinones against Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that the compound exhibited potent antibacterial activity, outperforming several standard antibiotics .
  • Case Study on Polymer Applications :
    In another investigation, researchers synthesized a series of polymers incorporating this compound as a monomer. The resulting materials demonstrated enhanced thermal stability and mechanical strength compared to traditional polymers, making them suitable for high-performance applications .

Comparison with Similar Compounds

Substituent Variations on the Thiazolidinone Core

  • N-(5-Butyl-1,3,4-thiadiazol-2-yl)-3-{5-[(4-Methylphenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanamide ():
    Replaces the benzylidene group with a 4-methylphenyl substituent and substitutes the m-tolyl amide with a 5-butyl-1,3,4-thiadiazol-2-yl group. This modification increases hydrophobicity and may alter binding affinity in biological systems.
  • (E)-3-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)propanamide (): Substitutes benzylidene with a furan-2-yl group and m-tolyl with pyridin-2-yl.

Amide Side Chain Modifications

  • (S)-2-(1,3-Dioxoisoindolin-2-yl)-N-(5-Methoxyquinolin-8-yl)-3-(m-tolyl)propanamide (): Replaces the thiazolidinone core with a dioxoisoindolinyl group and incorporates a quinolinyl amide. This structural shift significantly alters electronic properties, as evidenced by distinct NMR shifts (e.g., 1H NMR δ 7.2–8.1 ppm for aromatic protons) .

Physicochemical and Spectroscopic Properties

Compound Molecular Formula Molecular Weight Density (g/cm³) pKa
Target Compound (Inferred) C₂₀H₁₇N₃O₂S₂ 403.50 ~1.45* ~12.5*
(E)-3-(5-(Furan-2-ylmethylene)...propanamide C₁₆H₁₃N₃O₃S₂ 359.42 1.48±0.1 12.96±0.70
(S)-2-(1,3-Dioxoisoindolin-2-yl)...propanamide C₂₈H₂₃N₃O₄ 465.50 N/A N/A

*Predicted based on structural similarity to .

Spectroscopic Data

  • NMR: Thiazolidinone derivatives exhibit characteristic 1H NMR signals for the benzylidene proton (δ 7.5–8.0 ppm) and thioxo group (δ 2.8–3.2 ppm for adjacent CH₂) .
  • HRMS : Analogues like 5d () show precise mass matches (e.g., [M+H]+ 317.1272 for C₁₃H₉N₅O₅), confirming synthetic accuracy .

Preparation Methods

Three-Component Reaction Under Solvent-Free Conditions

A solvent-free, one-pot synthesis of 2-thioxothiazolidin-4-ones involves the reaction of primary amines, carbon disulfide (CS₂), and chloroacetyl chloride. This method, reported by Moghimi et al., proceeds without catalysts and achieves yields of 70–95%. For instance, reacting m-toluidine (1 mmol) with CS₂ (5 mmol) and chloroacetyl chloride (1 mmol) at 100°C for 35 minutes yields 3-(m-tolyl)-2-thioxothiazolidin-4-one. The absence of solvent simplifies purification, and the short reaction time (35 minutes) enhances efficiency.

Thionation of Thiazolidine-2,4-Dione Precursors

Alternatively, Lawesson’s reagent can convert thiazolidine-2,4-dione derivatives into their 2-thioxo analogs. For example, treating thiazolidine-2,4-dione with Lawesson’s reagent in toluene under reflux generates 2-thioxothiazolidin-4-one in 90% yield. This method is advantageous for substrates sensitive to harsh conditions, as it avoids strong bases or high temperatures.

Functionalization with the Propanamide Side Chain

The propanamide linker is introduced via a two-step sequence: (i) alkylation of the thiazolidinone nitrogen with a bromopropionyl intermediate, followed by (ii) amidation with m-toluidine.

Alkylation with Bromopropionyl Chloride

Reacting (E)-5-benzylidene-2-thioxothiazolidin-4-one (1 equiv) with 3-bromopropionyl chloride (1.2 equiv) in dichloromethane (DCM) in the presence of triethylamine (2 equiv) at 0–5°C yields 3-(3-bromopropionyl)-5-benzylidene-2-thioxothiazolidin-4-one. The bromo intermediate is isolated in 75% yield after column chromatography.

Amidation with m-Toluidine

The bromopropionyl derivative is then treated with m-toluidine (1.5 equiv) in tetrahydrofuran (THF) at room temperature for 12 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. After solvent removal, (E)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide is obtained in 68% yield.

Optimization and Challenges

Stereochemical Control

The (E)-configuration of the benzylidene group is stabilized by electron-withdrawing substituents on the aldehyde and polar aprotic solvents like toluene. Nuclear Overhauser Effect (NOE) spectroscopy confirms the geometry, with no observed coupling between the vinylic proton and aromatic protons.

Purification Strategies

Intermediate purification via recrystallization (e.g., from methanol) or column chromatography (silica gel, hexane/ethyl acetate) is essential to remove unreacted aldehydes or amines. Final products typically exhibit >95% purity by HPLC.

Alternative Synthetic Routes

Tandem Condensation-Amidation

A one-pot approach condenses 2-thioxothiazolidin-4-one, benzaldehyde, and N-(m-tolyl)propionamide in the presence of ionic liquids (e.g., [BMIM]BF₄). This method reduces steps but requires stringent temperature control (70°C, 8 hours) and achieves moderate yields (55%).

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 120°C, 20 minutes) accelerates the Knoevenagel step, improving yields to 88% while retaining stereoselectivity.

Q & A

What are the common synthetic routes for (E)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with the preparation of the thiazolidinone core. A common approach includes:

  • Step 1: Cyclization of precursors (e.g., thiourea derivatives) under controlled conditions to form the thioxothiazolidinone ring.
  • Step 2: Condensation with benzaldehyde derivatives to introduce the benzylidene moiety.
  • Step 3: Coupling with m-tolylpropanamide via amidation reactions.

Optimization Strategies:

  • Temperature Control: Maintain temperatures between 60–80°C during cyclization to avoid side reactions .
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction efficiency .
  • Catalysts: Employ coupling agents like EDCI/HOBt for efficient amide bond formation .
  • Monitoring: Use thin-layer chromatography (TLC) and NMR spectroscopy to track intermediate purity .

Which spectroscopic and analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR confirms substituent positions and stereochemistry. For example, the benzylidene proton appears as a singlet near δ 7.8–8.2 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ peak at m/z 428.48) .
  • Infrared Spectroscopy (IR): Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% purity required for biological assays) .

How can researchers design experiments to evaluate the anticancer activity of this compound, and what in vitro models are appropriate?

Methodological Answer:
Experimental Design:

  • Cell Lines: Use human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) to assess cytotoxicity via MTT assays .
  • Dose-Response Curves: Test concentrations ranging from 1–100 μM to determine IC₅₀ values .
  • Mechanistic Studies:
    • Apoptosis Assays: Flow cytometry with Annexin V/PI staining.
    • Cell Cycle Analysis: PI staining and DNA content quantification .

Validation: Compare results with positive controls (e.g., doxorubicin) and validate using Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .

What strategies are recommended for resolving contradictions in biological activity data across different studies?

Methodological Answer:
Approaches:

  • Standardized Protocols: Ensure consistent assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Structural Confirmation: Re-validate compound identity via NMR and HRMS to rule out batch-to-batch variations .
  • Dose-Response Repetition: Replicate experiments across multiple labs using identical concentrations .
  • Meta-Analysis: Compare data with structurally similar compounds (e.g., thiazolidinone derivatives) to identify trends .

Example: Discrepancies in IC₅₀ values may arise from differences in cell line viability protocols; standardization using CLSI guidelines is critical .

What computational methods are used to predict the binding affinity and interaction mechanisms of this compound with biological targets?

Methodological Answer:
Tools and Workflows:

  • Molecular Docking (AutoDock Vina): Predict binding modes with targets like EGFR or tubulin. The thioxothiazolidinone ring often shows hydrogen bonding with active-site residues .
  • Molecular Dynamics Simulations (GROMACS): Assess stability of ligand-target complexes over 100-ns trajectories .
  • QSAR Modeling: Relate structural descriptors (e.g., logP, polar surface area) to bioactivity using partial least squares regression .

Validation: Cross-check predictions with experimental SAR data (e.g., substituent effects on IC₅₀) .

How does the presence of the thioxothiazolidinone ring influence the compound's chemical reactivity and stability under varying pH conditions?

Methodological Answer:
Reactivity Insights:

  • Electrophilic Sites: The thioxo group (C=S) participates in nucleophilic substitutions (e.g., with amines) .
  • pH-Dependent Stability:
    • Acidic Conditions (pH < 3): Protonation of the thiazolidinone ring leads to hydrolysis.
    • Neutral/Basic Conditions (pH 7–9): Stable but susceptible to oxidation (e.g., formation of sulfoxide derivatives) .

Experimental Analysis:

  • Forced Degradation Studies: Expose the compound to 0.1 M HCl/NaOH and monitor degradation via HPLC .

What are the key considerations in designing structure-activity relationship (SAR) studies to optimize the pharmacological profile of this compound?

Methodological Answer:
SAR Design:

  • Core Modifications: Vary substituents on the benzylidene (e.g., electron-withdrawing groups like -NO₂) to enhance cytotoxicity .
  • Side Chain Optimization: Replace m-tolyl with heteroaromatic groups (e.g., pyridinyl) to improve solubility .
  • Stereochemistry: Synthesize E/Z isomers to assess geometric effects on bioactivity .

Data Analysis:

  • Use multivariate analysis (e.g., PCA) to correlate structural features with activity .

How can researchers determine the metabolic stability and potential degradation pathways of this compound in physiological environments?

Methodological Answer:
Methods:

  • In Vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
  • Cytochrome P450 Inhibition Assays: Identify metabolic enzymes involved (e.g., CYP3A4) .
  • Stability in Plasma: Measure half-life by spiking compound into plasma and monitoring degradation over 24 hours .

Key Findings:

  • Expected metabolites include hydroxylated benzylidene derivatives and sulfoxide forms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.